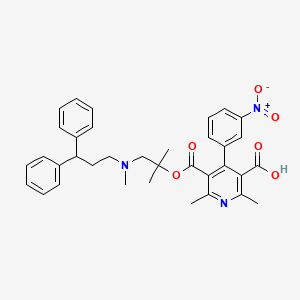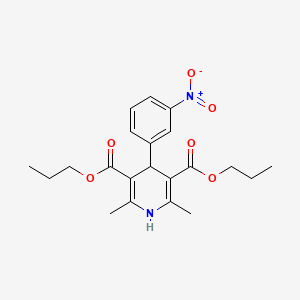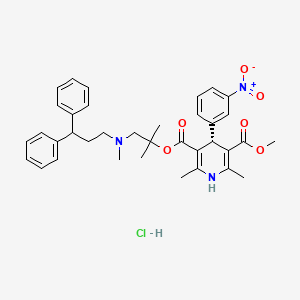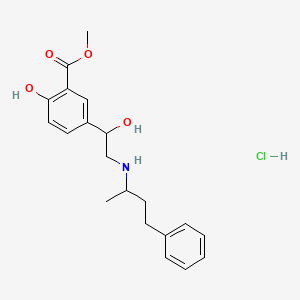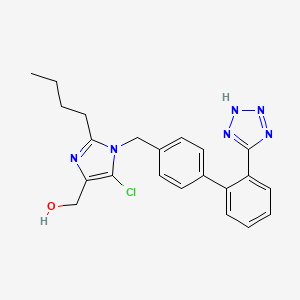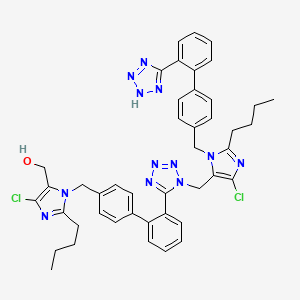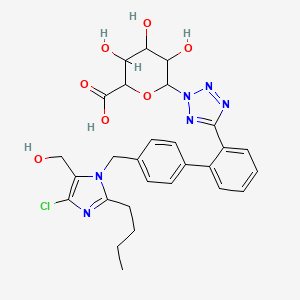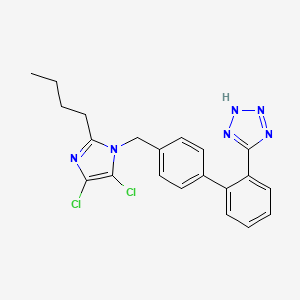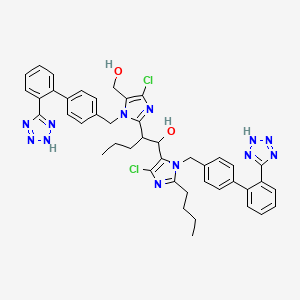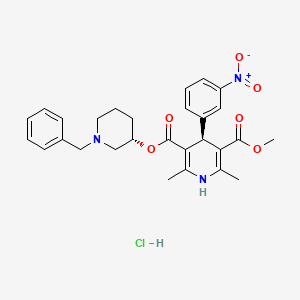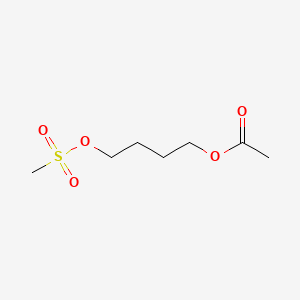
丁硫醇硫酸酯杂质 5
描述
1-Acetate 4-Methanesulfonate 1,4-Butanediol is a chemical compound with the molecular formula C7H14O5S and a molecular weight of 210.25 g/mol . It is also known by its systematic name, 4-(Methanesulfonyloxy)butyl acetate . This compound is used in various chemical processes and has significant applications in scientific research.
科学研究应用
1-Acetate 4-Methanesulfonate 1,4-Butanediol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as an impurity standard in pharmaceutical research.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals
作用机制
Target of Action
Busulfan Impurity 5, also known as 4-((Methylsulfonyl)oxy)butyl acetate or 4-Methylsulfonyloxybutyl acetate, is a derivative of Busulfan . Busulfan is an alkylating agent that primarily targets the DNA within cells . It has a selective immunosuppressive effect on bone marrow .
Mode of Action
Busulfan and its derivatives function as bifunctional alkylating agents . They contain two labile methanesulfonate groups attached to opposite ends of a four-carbon alkyl chain . Once hydrolyzed, the methanesulfonate groups are released, and carbonium ions are produced . These ions can form covalent bonds with DNA, leading to cross-linking of DNA strands and inhibition of DNA replication and transcription .
Biochemical Pathways
The primary biochemical pathway affected by Busulfan and its derivatives is DNA synthesis and replication . By cross-linking DNA strands, these compounds inhibit the normal function of DNA and prevent the cell from replicating . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Busulfan itself is known to have a narrow therapeutic window and a well-established exposure-response relationship . It is used in combination with other drugs as a conditioning regimen prior to allogeneic hematopoietic progenitor cell transplantation . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, Excretion) properties of Busulfan Impurity 5.
Result of Action
The primary result of the action of Busulfan and its derivatives is cell death, particularly in rapidly dividing cells such as those found in chronic myelogenous leukemia . This can lead to a decrease in the number of cancerous cells and a reduction in the symptoms of the disease .
Action Environment
The action of Busulfan and its derivatives can be influenced by various environmental factors. For example, the presence of other drugs can affect the metabolism and excretion of these compounds . Additionally, individual patient factors such as age, weight, and overall health status can also influence the efficacy and toxicity of these drugs . More research is needed to fully understand how environmental factors influence the action of Busulfan Impurity 5.
生化分析
Cellular Effects
In a study investigating the effects of busulfan and its impurities, including 4-((Methylsulfonyl)oxy)butyl acetate, on rats, no toxic effects were observed in animals receiving the impurity at dosages up to 10 times higher than busulfan This suggests that 4-((Methylsulfonyl)oxy)butyl acetate may have limited or no adverse effects on cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s hypothesized that busulfan undergoes a chemical transformation when exposed to unbound acetate ions present in the residual buffer used for the preparation of derivatizing agents .
Dosage Effects in Animal Models
In a study on rats, no toxic effects were observed in animals receiving 4-((Methylsulfonyl)oxy)butyl acetate at dosages up to 10 times higher than busulfan This suggests that this compound may have a high threshold for adverse effects
Metabolic Pathways
It’s known that busulfan and its impurities can influence metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: 1-Acetate 4-Methanesulfonate 1,4-Butanediol can be synthesized through the esterification of 1,4-butanediol with acetic acid and methanesulfonic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 1-Acetate 4-Methanesulfonate 1,4-Butanediol involves large-scale esterification processes. The raw materials, 1,4-butanediol, acetic acid, and methanesulfonic acid, are combined in a reactor with a suitable catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation and crystallization .
化学反应分析
Types of Reactions: 1-Acetate 4-Methanesulfonate 1,4-Butanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonates and acetates.
Reduction: Reduction reactions can convert it back to 1,4-butanediol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate or methanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed.
Major Products:
Oxidation: Produces sulfonates and acetates.
Reduction: Yields 1,4-butanediol.
Substitution: Results in various substituted butanediol derivatives.
相似化合物的比较
1,4-Butanediol: A precursor in the synthesis of 1-Acetate 4-Methanesulfonate 1,4-Butanediol.
Methanesulfonic Acid: Used in the esterification process.
Acetic Acid: Another reagent in the synthesis
Uniqueness: 1-Acetate 4-Methanesulfonate 1,4-Butanediol is unique due to its dual functional groups (acetate and methanesulfonate), which confer distinct reactivity and versatility in chemical reactions. This makes it valuable in various synthetic and industrial applications .
属性
IUPAC Name |
4-methylsulfonyloxybutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-7(8)11-5-3-4-6-12-13(2,9)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVBSAQOIUJLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the toxicological profile of Busulfan Impurity 5 in rats?
A1: A study [] investigated the toxicity of Busulfan Impurity 5 in rats. The researchers used a 4-day intravenous infusion model, administering the compound at dosages up to 10 times higher than the therapeutic dose of busulfan. Interestingly, despite the known myelotoxic and hepatotoxic effects of busulfan, no adverse effects were observed in animals receiving Busulfan Impurity 5 even at these high doses. The researchers concluded that the highest tested dose of 49 mg/kg/d could be considered the no-observed-adverse-effect level (NOAEL) for Busulfan Impurity 5 in this specific experimental setting []. This suggests that, under these conditions, Busulfan Impurity 5 exhibits a favorable safety profile in rats.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


